Adonifoline

Overview

Description

Adonifoline is a rare natural compound that belongs to the class of carbamate alkaloids. . This compound has garnered attention due to its potential pharmacological activities, particularly in the field of cardiovascular health.

Preparation Methods

Adonifoline can be extracted from the Adonis vernalis plant. The general extraction method involves solvent extraction, followed by separation and purification The specific preparation method may vary depending on the researcher and experimental conditions

Chemical Reactions Analysis

Adonifoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the specific reaction pathways and products of this compound are limited, necessitating further research.

Scientific Research Applications

Hepatotoxicity Studies

Adonifoline's hepatotoxic properties have been extensively studied, particularly regarding its metabolites and their effects on liver health. A significant study identified 19 metabolites of this compound using advanced mass spectrometry techniques, revealing pathways of metabolism that contribute to its toxicity. The metabolites were analyzed in bile, urine, and feces of rats, highlighting the compound's complex interaction with biological systems .

Table 1: Metabolites of this compound Identified in Rat Studies

| Metabolite | Detection Method | Biological Matrix |

|---|---|---|

| Retronecine-N-oxides | Liquid Chromatography-Tandem MS | Bile |

| Unknown Metabolites | High-resolution Mass Spectrometry | Urine |

| Phase I & II Metabolites | Liquid Chromatography | Feces |

This research emphasizes the need for caution when using this compound in clinical settings, as its metabolites can lead to significant liver damage.

Acute Toxicity Analysis

Research has demonstrated that this compound exhibits acute oral toxicity with an LD50 value of approximately 57 mg/kg in animal models . This finding underscores the importance of understanding dosage and exposure risks associated with its use.

Traditional Medicine

Historically, this compound has been used as an infusion for treating infections. Its application in traditional Chinese medicine illustrates its potential benefits despite the associated risks. The infusion method suggests that when used cautiously and under professional supervision, this compound may provide therapeutic effects against specific ailments.

Research on Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound and related alkaloids against various pathogens. For instance, certain pyrrolizidine alkaloids have shown activity against methicillin-resistant Staphylococcus aureus, indicating a possible avenue for developing new antimicrobial agents .

Future Research Directions

Given the dual nature of this compound as both a toxic compound and a potential therapeutic agent, future research should focus on:

- Metabolic Pathway Elucidation : Further studies are needed to fully understand the metabolic pathways of this compound and its safety profile.

- Therapeutic Formulation Development : Investigating safer formulations or derivatives that retain antimicrobial properties while minimizing toxicity could be beneficial.

- Clinical Trials : Conducting controlled clinical trials to assess the efficacy and safety of this compound in treating infections could provide valuable insights into its medicinal applications.

Mechanism of Action

The mechanism by which Adonifoline exerts its effects involves its interaction with molecular targets in the cardiovascular system. The specific pathways and molecular targets are not fully understood, but it is believed that this compound may influence blood circulation and heart function through its pharmacological activities. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Adonifoline is compared with other pyrrolizidine alkaloids, such as senecionine and retrorsine. These compounds share similar chemical structures but differ in their pharmacokinetic behavior and toxicity. For instance, senecionine has been found to have more potent toxicity compared to this compound . The unique properties of this compound, such as its specific pharmacological activities and lower toxicity, distinguish it from other similar compounds.

Conclusion

This compound is a rare and intriguing compound with potential applications in various scientific fields. Its unique chemical structure and pharmacological activities make it a subject of interest for further research. Understanding its preparation methods, chemical reactions, and mechanism of action will contribute to the development of new therapeutic strategies and industrial applications.

Biological Activity

Adonifoline, a pyrrolizidine alkaloid derived from the plant Adonis vernalis, has garnered attention due to its diverse biological activities and potential toxicity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : (+)-Adonifoline

- CAS Number : 115712-88-4

- Molecular Weight : 365.38 g/mol

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and viruses .

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Hepatotoxicity : As a pyrrolizidine alkaloid, this compound is associated with hepatotoxic effects. It has been shown to reduce intracellular glutathione levels in rat hepatocytes, indicating potential liver damage .

Toxicity Profile

The toxicity of this compound has been assessed through several studies:

- Acute Toxicity : The acute oral toxicity of this compound is reported to be approximately 163 mg/kg body weight in rats, which highlights its potential danger when ingested .

- Chronic Effects : Long-term exposure to this compound may lead to significant liver damage and carcinogenic effects. Studies have documented liver lesions and increased tumor incidence in animal models exposed to various pyrrolizidine alkaloids .

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound:

- Metabolism : this compound undergoes biotransformation in the liver, leading to the formation of several metabolites. These metabolites are critical for understanding the compound's overall toxicity and efficacy .

- Bioavailability : The bioavailability of this compound varies depending on the route of administration. Studies using UPLC/ESIMS techniques have provided insights into its pharmacokinetic behavior following oral and intravenous administration .

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

- Case Study on Hepatotoxicity :

- Antimicrobial Efficacy Study :

Table 1: Summary of Biological Activities of this compound

Table 2: Pharmacokinetic Parameters of this compound

Q & A

Basic Research Questions

Q. How is adonifoline identified and distinguished from other pyrrolizidine alkaloids (PAs) in plant matrices?

this compound is identified using liquid chromatography-mass spectrometry (LC-MS/MS) with specific parameters:

- Retention time : 5.79 min (this compound) vs. 14.10 min (senkirkine) .

- MS/MS fragmentation : Characteristic ions at m/z 120 and 138 for retronecine-type (RET) PAs (this compound) vs. m/z 122, 150, and 168 for otonecine-type (OTO) PAs (e.g., senkirkine) .

- Reference standards : Cross-validation with pure this compound ensures structural confirmation .

Q. What validated methods are used to quantify this compound in herbal preparations?

- HPLC-MS/MS : Linear calibration curves (e.g., y = 2095.8x – 72.738, R² ≥ 0.999) with detection limits as low as 49.20 ng/mL .

- UPLC-MS : Retention time at 3.80–3.90 min (this compound) using C18 columns, adhering to pharmacopeial limits (e.g., ≤0.004% per Chinese Pharmacopoeia 2020) .

- Precision/accuracy : Intraday/interday RSD < 5%, recovery rates 90–110% via spiked samples .

Q. Why does this compound content vary across batches of Senecio scandens-derived products?

Key factors include:

- Plant source : Geographical origin (e.g., 9.83 µg/g in Anhui vs. undetectable in Guangxi) .

- Harvest time : Content drops from 47 µg/g (March) to 7 µg/g (December) in Guizhou-collected plants .

- Manufacturing processes : Extraction efficiency and stability of PAs during production .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity be resolved?

- Structural vs. empirical evidence : While this compound’s unsaturated RET structure predicts hepatotoxicity, its LD₅₀ in mice is lower than senecionine, suggesting unique metabolic pathways .

- Methodological gaps : Prioritize in vivo models (e.g., rat hepatotoxicity studies) paired with metabolomics (UPLC/oaTOF MSE) to identify reactive metabolites .

Q. What experimental designs optimize this compound extraction while minimizing degradation?

- Orthogonal Taguchi design : Acidic solvents (0.2% HCl) with sonication (40 min) yield maximal recovery .

- Critical parameters : Extraction time > solvent concentration > volume .

- Thermal stability : Avoid prolonged heating to prevent RET structural decomposition .

Q. How do inter-laboratory variations in PA quantification affect regulatory compliance?

- Standardization : Use certified reference materials (CRMs) for this compound and senkirkine .

- Cross-validation : Harmonize LC-MS parameters (e.g., column type, ionization mode) across labs to reduce discrepancies in batch analyses .

Q. What pharmacokinetic (PBK) models predict this compound absorption and toxicity?

- Papp values : this compound’s permeability coefficient (log Papp = -5.82) informs intestinal absorption rates .

- Ka estimation : Derived from Caco-2 permeation correlations (log Papp = -5.469 + 0.236 log P) .

- Species-specific models : Rat/mouse PBK models incorporate this compound’s Ka (0.6/h) to simulate hepatic uptake .

Q. How can plant authentication reduce PA variability in Senecio scandens?

- DNA barcoding : Confirm species identity to avoid substitution with PA-rich congeners (e.g., Senecio laetus) .

- Chemotyping : Profile this compound/senkirkine ratios as species-specific markers .

Q. What statistical approaches reconcile conflicting PA toxicity data in literature?

- Meta-analysis : Pool LD₅₀ values across studies, adjusting for model organism (mice vs. rats) and administration route .

- Dose-response modeling : Apply Hill equations to quantify hepatotoxicity thresholds .

Q. How do regulatory limits for this compound align with analytical detection capabilities?

Properties

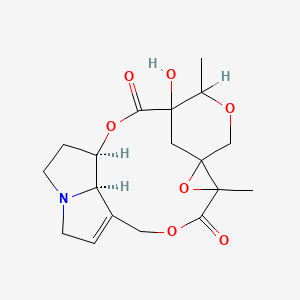

IUPAC Name |

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFCWPLRKBPJD-AQYQBICXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.